molecular formula C18H18F4N4O2 B2967145 2-(4-fluorophenoxy)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide CAS No. 1775545-57-7

2-(4-fluorophenoxy)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide

Cat. No. B2967145
M. Wt: 398.362
InChI Key: ZFZAXIXDXZRXRS-UHFFFAOYSA-N
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Description

The compound seems to be a complex organic molecule that likely contains a fluorophenoxy group, a pyrimidinyl group, and a piperidinyl group12. However, without specific information or context, it’s challenging to provide a detailed description.



Synthesis Analysis

While I couldn’t find the exact synthesis process for this compound, similar compounds have been synthesized using various methods. For instance, N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives have been synthesized using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives3.



Molecular Structure Analysis

The molecular structure of this compound is not readily available. However, related compounds such as 4-(4-Fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinamine have been analyzed1.



Chemical Reactions Analysis

The chemical reactions involving this compound are not clear from the available information. However, related compounds have been involved in various chemical reactions43.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not readily available. However, related compounds such as 4-Amino-2-(trifluoromethyl)pyridine have been analyzed5.


Scientific Research Applications

Electrophilic Fluorination Agent

One of the early applications of compounds related to "2-(4-fluorophenoxy)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide" was as a site-selective electrophilic fluorinating agent. Perfluoro-[N-(4-pyridyl)acetamide], a related compound, has been shown to fluorinate various substrates under mild conditions, highlighting the utility of such compounds in synthetic chemistry for the introduction of fluorine atoms into organic molecules (Banks, Besheesh, & Tsiliopoulos, 1996).

Radioligand for Imaging with PET

The compound has been explored as a structural framework for the development of radioligands, such as in the synthesis of [18F]PBR111. This radioligand selectively targets the translocator protein (18 kDa) and is used in positron emission tomography (PET) imaging to study various biological processes and disease states, including inflammation and cancer (Dollé et al., 2008).

Herbicidal Activity

Research into derivatives of "2-(4-fluorophenoxy)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide" has uncovered significant herbicidal activity. Novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides, with structural similarity, have demonstrated effective herbicidal properties against dicotyledonous weeds, showcasing the potential agricultural applications of such compounds (Wu et al., 2011).

Malaria Treatment and Prevention

A compound closely related to "2-(4-fluorophenoxy)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide," known as JPC-3210, was identified as a lead compound for the treatment and/or prevention of malaria. This selection was based on its superior in vitro antimalarial activity, lower cytotoxicity, and promising pharmacokinetic properties, highlighting the compound's potential in the medical field (Chavchich et al., 2016).

Photoreactions and Anti-cancer Applications

The photoreactivity of compounds structurally related to "2-(4-fluorophenoxy)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide," such as flutamide, has been studied in different solvents. These studies offer insights into the photostability and potential phototoxicity of pharmaceuticals, contributing to the development of safer and more effective anti-cancer drugs (Watanabe, Fukuyoshi, & Oda, 2015).

Safety And Hazards

The safety and hazards associated with this compound are not clear from the available information.


Future Directions

The future directions for this compound are not clear from the available information. However, the synthesis and study of similar compounds continue to be an active area of research3.


Please note that this analysis is based on the limited information available and the actual properties and characteristics of “2-(4-fluorophenoxy)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide” may vary. For a comprehensive analysis, more specific information or studies would be needed.


properties

IUPAC Name

2-(4-fluorophenoxy)-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F4N4O2/c19-12-1-3-14(4-2-12)28-10-17(27)25-13-5-7-26(8-6-13)16-9-15(18(20,21)22)23-11-24-16/h1-4,9,11,13H,5-8,10H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFZAXIXDXZRXRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)COC2=CC=C(C=C2)F)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenoxy)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide

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